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molecular formula C12H13NO B8598854 N-Allyl-5-methoxyindole

N-Allyl-5-methoxyindole

Cat. No. B8598854
M. Wt: 187.24 g/mol
InChI Key: XPLBWHIRBBEWGR-UHFFFAOYSA-N
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Patent
US07129250B2

Procedure details

5-Methoxyindole (294 mg, 2.0 mmol) was dissolved in THF (10 mL) and treated with 1M KOtBu in THF (2.2 mL, 2.2 mmol). After stirring for 1 hour, allyl bromide (190 μL, 2.2 mmol) was added and the reaction mixture was stirred for an additional 2 hrs. Standard aqueous workup provided N-Allyl-5-methoxyindole as an off white solid, which was used without further purification.
Quantity
294 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Quantity
190 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[CH3:12][C:13]([O-])(C)[CH3:14].[K+].C(Br)C=C>C1COCC1>[CH2:14]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)[CH:6]=[CH:7]1)[CH:13]=[CH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
294 mg
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
2.2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
190 μL
Type
reactant
Smiles
C(C=C)Br

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 2 hrs
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)N1C=CC2=CC(=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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